molecular formula C7H15NO B1440743 3-Butoxyazetidine CAS No. 1220028-03-4

3-Butoxyazetidine

Cat. No.: B1440743
CAS No.: 1220028-03-4
M. Wt: 129.2 g/mol
InChI Key: XOQLHGDEBDNAFS-UHFFFAOYSA-N
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Description

3-Butoxyazetidine is a four-membered heterocyclic compound containing a nitrogen atom It is part of the azetidine family, known for their significant ring strain and unique reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxyazetidine typically involves the reaction of azetidine with butanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the azetidine, followed by the addition of butanol to form the butoxy derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Butoxyazetidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: Nucleophilic substitution reactions can replace the butoxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or halides can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines.

Scientific Research Applications

3-Butoxyazetidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: It serves as a precursor for the development of pharmaceutical compounds.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Butoxyazetidine involves its interaction with various molecular targets. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in a range of chemical reactions. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

    Azetidine: The parent compound, which is less substituted.

    3-Methoxyazetidine: Similar structure but with a methoxy group instead of a butoxy group.

    3-Ethoxyazetidine: Contains an ethoxy group instead of a butoxy group.

Uniqueness: 3-Butoxyazetidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

3-butoxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-3-4-9-7-5-8-6-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQLHGDEBDNAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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